molecular formula C20H18N2OS B4424869 N-benzyl-2-phenyl-2-(2-pyridinylthio)acetamide

N-benzyl-2-phenyl-2-(2-pyridinylthio)acetamide

Cat. No. B4424869
M. Wt: 334.4 g/mol
InChI Key: LWFNVDODTLCSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-phenyl-2-(2-pyridinylthio)acetamide, commonly known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. BPTAA is a thioamide derivative that possesses a unique chemical structure that makes it an attractive candidate for further research. In

Mechanism of Action

The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. BPTAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. BPTAA has also been shown to inhibit the activity of the hepatitis C virus protease, an enzyme that is involved in the replication of the virus.
Biochemical and Physiological Effects:
BPTAA has been shown to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, antiviral, and anticancer properties. BPTAA has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. BPTAA has also been shown to inhibit the replication of the hepatitis C virus, which can lead to the development of new drugs to treat this disease. BPTAA has also been shown to possess potent anticancer properties, making it a potential candidate for the development of new drugs to treat various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using BPTAA in lab experiments include its unique chemical structure, which makes it an attractive candidate for further research, and its potent anti-inflammatory, analgesic, antiviral, and anticancer properties. The limitations of using BPTAA in lab experiments include the lack of understanding of its mechanism of action and the potential for toxicity at high doses.

Future Directions

There are several future directions for research on BPTAA, including the development of new drugs to treat pain, inflammation, and hepatitis C virus infection. Future research could also focus on the development of new drugs to treat various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, future research could focus on the optimization of the synthesis method of BPTAA to improve its yield and purity. Overall, BPTAA has shown significant potential in various scientific research applications, and further research is needed to fully understand its mechanism of action and its potential for the development of new drugs.

Scientific Research Applications

BPTAA has shown promising results in various scientific research applications, including medicinal chemistry, drug development, and cancer research. In medicinal chemistry, BPTAA has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. In drug development, BPTAA has been shown to possess significant antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new drugs to treat this disease. In cancer research, BPTAA has been shown to possess potent anticancer properties, making it a potential candidate for the development of new drugs to treat various types of cancer.

properties

IUPAC Name

N-benzyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-20(22-15-16-9-3-1-4-10-16)19(17-11-5-2-6-12-17)24-18-13-7-8-14-21-18/h1-14,19H,15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFNVDODTLCSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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